molecular formula C17H13ClN4O3 B11067922 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide CAS No. 696648-37-0

2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11067922
CAS No.: 696648-37-0
M. Wt: 356.8 g/mol
InChI Key: VLZZFNREYRKHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is a synthetic organic compound provided for research and development purposes. This molecule features a 1,2,5-oxadiazole ring system—a heterocycle known for its metabolic stability and role in bioactive molecules—substituted with both a 2-chlorobenzamide and a phenylacetamide group . The strategic incorporation of multiple amide bonds suggests a high potential for forming hydrogen bonds with biological targets, a characteristic shared with many active agrochemicals and pharmaceuticals . While specific biological data for this exact compound is not publicly available, its structural framework is highly relevant for investigators. Analogs containing the 1,2,5-oxadiazole (also known as furazan) ring have been explored for various applications due to the ring's energetic properties and potential for diverse biological interactions . Furthermore, the benzamide scaffold is a privileged structure in medicinal and pesticidal chemistry, often associated with the ability to inhibit specific enzymes or interact with biological receptors . Researchers are investigating similar compounds for a range of potential activities, including use as fungicidal or insecticidal agents . The presence of the chlorinated aromatic ring may enhance lipid permeability and influence the molecule's electronic properties, which can be critical for its interaction with target sites. This compound is intended for use in chemical and biological research, including but not limited to: structure-activity relationship (SAR) studies, exploratory screening for biological activity, and as a synthetic intermediate or building block for the development of novel molecules. It is supplied as a high-purity material to ensure experimental consistency. Please Note: This product is labeled 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

696648-37-0

Molecular Formula

C17H13ClN4O3

Molecular Weight

356.8 g/mol

IUPAC Name

2-chloro-N-[4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H13ClN4O3/c18-13-9-5-4-8-12(13)17(24)20-16-15(21-25-22-16)19-14(23)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,23)(H,20,22,24)

InChI Key

VLZZFNREYRKHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NON=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenylacetyl Group: This step involves the acylation of the oxadiazole ring with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the Benzamide Moiety: The final step is the coupling of the intermediate with 2-chlorobenzoyl chloride, facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzamide or oxadiazole rings.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Oxidized derivatives with altered oxidation states.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For example, analogues of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol were synthesized and tested against various cancer cell lines. One notable compound showed significant activity against several cancer types, indicating that modifications in the oxadiazole structure can enhance anticancer effects .

Acetylcholinesterase Inhibition

Compounds similar to 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially alleviating cognitive decline associated with neurodegenerative diseases .

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that these compounds can inhibit the growth of pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Studies

StudyFocusFindings
Study on Anticancer ActivityEvaluated various oxadiazole derivativesIdentified significant anticancer activity against SNB-19 and NCI-H460 cell lines with promising PGI values
AChE Inhibition StudyInvestigated AChE inhibitorsHighlighted the potential use of similar compounds for Alzheimer's treatment through effective AChE inhibition
Antimicrobial ScreeningTested against multiple pathogensDemonstrated comparable efficacy to standard antibiotics like ciprofloxacin

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring and the phenylacetyl group are likely crucial for binding to the target site, while the benzamide moiety may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 1,2,5-oxadiazole scaffold is a versatile platform for drug discovery. Substitutions on the oxadiazole and benzamide moieties significantly influence molecular weight, polarity, and stability. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
Target: 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide C₁₉H₁₅ClN₄O₃* ~406.8* N/A Phenylacetyl amino, 2-Cl-benzamide
2-chloro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide C₁₇H₁₂ClN₅O₂ 353.77 N/A 1-Methyl-benzimidazole, 2-Cl-benzamide
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (44) C₁₆H₉F₃N₄O₃ 362.26 N/A 3-NO₂-phenyl, 3-CF₃-benzamide
4-chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide (18) C₁₆H₈ClF₃N₄O₄ 412.70 208–209 4-CF₃-phenyl, 4-Cl-2-NO₂-benzamide
2-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide C₁₈H₁₇N₃O₄ 339.34 N/A 4-OCH₃-phenyl, 2-OCH₂CH₃-benzamide

*Estimated based on structural similarity.

Key Observations:
  • Molecular Weight : The target compound’s phenylacetyl group increases its molecular weight (~406.8) compared to analogs with smaller substituents (e.g., 339.34 in ). Higher molecular weight may reduce solubility but improve target binding through hydrophobic interactions.
  • Melting Points: Electron-withdrawing groups (e.g., NO₂, CF₃) correlate with higher melting points (e.g., 208–209°C in compound 18 ), suggesting enhanced crystallinity and stability.
  • Halogenation (Cl): Improves metabolic stability and lipophilicity, as seen in multiple analogs . Electron-Withdrawing Groups (NO₂, CF₃): Increase oxidative stability and may modulate electronic properties of the aromatic system .
Antiproliferative Activity:
  • Compound 18 (4-chloro-2-nitro derivative) showed antiproliferative activity, attributed to the nitro group’s electron-withdrawing effects and chlorine’s metabolic stability .
Antiplasmodial Potency:
  • Analogs with nitro and trifluoromethyl substituents (e.g., compounds 40–48 ) exhibited antiplasmodial activity, suggesting that electron-deficient aromatic systems may disrupt parasite metabolism.
Solubility and Bioavailability:
  • Ethoxy and methoxy substituents (e.g., in ) improve aqueous solubility but may reduce membrane permeability compared to the target’s phenylacetyl group.

Biological Activity

2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H13ClN4O2\text{C}_{15}\text{H}_{13}\text{ClN}_{4}\text{O}_{2}

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Inhibition of Kinases : The oxadiazole moiety has been shown to exhibit inhibitory effects on various kinases, which are crucial in cancer signaling pathways. Studies have demonstrated that derivatives containing oxadiazole can inhibit RET kinase activity, leading to reduced cell proliferation in RET-driven cancers .
  • Antiviral Activity : Preliminary studies indicate that modifications of benzamide derivatives can enhance antiviral properties. For instance, compounds similar to this compound have shown effectiveness against human adenoviruses (HAdV), suggesting a potential for treating viral infections .
  • Antibacterial Properties : Some studies have indicated that benzamide derivatives possess antibacterial activity. The introduction of the oxadiazole ring may enhance this effect by altering membrane permeability or inhibiting bacterial enzymes .

Biological Activity Data

Biological Activity Efficacy Reference
RET Kinase InhibitionModerate to High
Antiviral Activity (HAdV)IC50 = 0.27 μM
Antibacterial ActivityVaries by derivative

Case Studies

  • RET Kinase Inhibition Study :
    • A series of compounds including derivatives of this compound were synthesized and tested for RET kinase inhibition. The results indicated that certain modifications led to significant inhibition of RET activity in both molecular and cellular assays .
  • Antiviral Mechanism Exploration :
    • Research focused on the antiviral properties revealed that specific benzamide analogues could inhibit HAdV replication by targeting DNA replication processes. The most effective compounds demonstrated low cytotoxicity and high selectivity indexes compared to existing antiviral agents .
  • Antibacterial Efficacy Assessment :
    • A comparative study evaluated the antibacterial properties of benzamide derivatives against various bacterial strains. The findings suggested that the presence of the oxadiazole ring significantly enhanced antibacterial activity compared to non-modified benzamides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-{4-[(phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Oxadiazole ring formation : Cyclization of a nitrile oxide intermediate with a substituted benzamide under controlled pH and temperature (e.g., using NaH in dry DMF) .

Acylation : Introduction of the phenylacetyl group via coupling reagents (e.g., benzoyl chloride) in anhydrous conditions .

Purification : Recrystallization from dichloromethane or ethyl acetate, followed by chromatography (silica gel) to isolate the final product .

  • Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products (e.g., over-acylation).

Q. How can the structural integrity and purity of the compound be validated?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-MS in negative ion mode) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>99% by area-under-curve analysis) .
    • Data Interpretation : Cross-reference spectral data with analogs (e.g., 4-bromo derivatives) to confirm regiochemistry .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) of substituents on the oxadiazole ring for biological activity?

  • Key Findings :

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents enhance antiproliferative activity by increasing electrophilicity and target binding .
  • Phenylacetyl vs. Alkoxy Groups : The phenylacetyl moiety improves solubility and membrane permeability compared to alkoxy variants, as shown in analogs like 4-butoxy-N-[4-(4-ethoxyphenyl)-oxadiazol-3-yl]benzamide .
    • Experimental Design : Compare IC₅₀ values of analogs in cell-based assays (e.g., antiplasmodial or antiproliferative screens) .

Q. How can computational modeling predict the compound’s interaction with β-tubulin?

  • Methodology :

Molecular Docking : Use software like AutoDock Vina to simulate binding to the colchicine site of β-tubulin (PDB ID: 1SA0).

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

  • Validation : Cross-correlate docking scores with experimental IC₅₀ values from tubulin polymerization assays .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Troubleshooting Strategies :

  • Orthogonal Assays : Validate antiproliferative activity using both MTT and ATP-luminescence assays to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
    • Case Study : In analogs like N-[4-(3-nitrophenyl)-oxadiazol-3-yl]benzamide, positional isomerism (para vs. meta nitro) led to 10-fold differences in activity, emphasizing the need for precise substitution .

Structural and Mechanistic Insights

Q. What crystallographic techniques are suitable for confirming the compound’s molecular geometry?

  • Approach :

  • X-Ray Crystallography : Use SHELX programs (SHELXL for refinement) to solve single-crystal structures. Key metrics include R-factor (<0.05) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
  • Twinned Data Handling : For imperfect crystals, employ twin refinement protocols in SHELXL .

Q. What reaction mechanisms explain the compound’s redox behavior?

  • Mechanistic Pathways :

  • Oxidation : Potassium permanganate converts benzamide groups to carboxylic acids, confirmed by IR loss of amide C=O stretches (1650–1700 cm⁻¹) .
  • Reduction : SnCl₂ in ethyl acetate selectively reduces nitro groups to amines without altering the oxadiazole core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.